GIP (1-39) Exhibits Superior Potency in Stimulating Insulin Secretion from Rat Pancreatic β-Cells Compared to GIP (1-42)
GIP (1-39) demonstrates a higher potency than the full-length GIP (1-42) in stimulating glucose-dependent insulin secretion. This is a critical differentiator for researchers studying the structure-activity relationship of GIP and its role in incretin physiology [1]. The finding is based on a direct head-to-head comparison in primary rat pancreatic β-cells, where 100 nM GIP (1-39) elicited a significantly greater enhancement of glucose-induced insulin release than the same concentration of GIP (1-42) .
| Evidence Dimension | Potency in stimulating glucose-induced insulin secretion |
|---|---|
| Target Compound Data | GIP (1-39) (100 nM) enhances glucose-induced increases in insulin release |
| Comparator Or Baseline | GIP (1-42) (100 nM) enhances glucose-induced increases in insulin release |
| Quantified Difference | GIP (1-39) enhances insulin release to a greater extent than GIP (1-42) |
| Conditions | Primary rat pancreatic β-cells, 100 nM peptide concentration, in vitro assay |
Why This Matters
This data establishes GIP (1-39) as the more potent endogenous form for stimulating insulin secretion, making it the preferred choice for in vitro assays aiming to maximize insulinotropic response from the GIP receptor.
- [1] Xie L, et al. GIP1-39, a novel insulinotropic peptide form and aspects on its mechanism of action. Regul Pept. 2004 Sep 15;121(1-3):107-12. View Source
